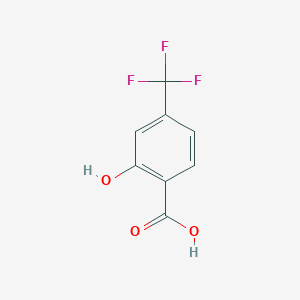

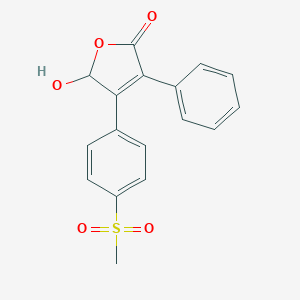

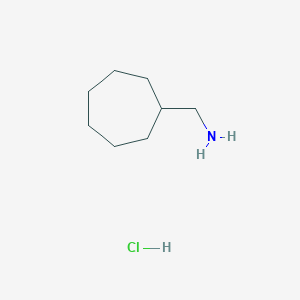

![molecular formula C24H21F3O5S B030219 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester CAS No. 171568-44-8](/img/structure/B30219.png)

4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound under discussion belongs to a class of organic molecules that exhibit a wide range of biological activities and chemical properties. These compounds often contain multiple functional groups, including sulfonyl, ethynyl, and carboxylic acid esters, contributing to their complexity and versatility in chemical reactions and biological interactions.

Synthesis Analysis

Research on similar compounds, such as analogues of bexarotene and NEt-TMN, involves complex synthesis pathways that aim to enhance therapeutic potential and selectivity. For instance, sulfonic acid analogues of bexarotene were synthesized and assessed for selective retinoid X receptor (RXR) agonism, indicating a sophisticated synthetic approach to modify biological activity (Heck et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as sulfonyl-bridged oligo(benzoic acid)s, reveals complex interactions like hydrogen bonding and supramolecular assembly, which could be indicative of the structural characteristics of the compound (Morohashi et al., 2014).

Chemical Reactions and Properties

Compounds with similar structures have been involved in a variety of chemical reactions, showcasing their reactivity and functional versatility. For example, the Heck-mediated synthesis and cyclization of carbamic acid ethyl esters suggest potential pathways for cyclic and acyclic derivatives (Pampín et al., 2003).

Physical Properties Analysis

The physical properties of similar molecules, including solubility, melting points, and crystal structure, can be complex and varied. The detailed X-ray structural analysis provides insights into the molecular arrangement and intermolecular forces that could be relevant for understanding the physical characteristics of the compound (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards other chemical entities, and stability, are crucial for the application and handling of these compounds. Research on sulfonate ester-type coupling reagents illustrates the reactivity and potential applications in peptide synthesis, which could be analogous to the reactivity of the compound under discussion (Khattab, 2010).

科学研究应用

Chemical Synthesis and Rearrangements :The compound has been involved in studies examining the behavior of similar chemical structures under various conditions. For instance, Kim (1986) investigated the rearrangements of a structurally related compound, revealing the formation of multiple products under different conditions, highlighting the compound's utility in studying chemical reactions and synthesis processes (Kim, 1986).

Enantioselective Microbial Reduction :Patel et al. (2002) explored the enantioselective microbial reduction of a similar compound, which served as an intermediate in synthesizing specific receptor agonists. The study underscores the compound's relevance in developing enantioselective synthesis methods and its potential application in pharmaceutical manufacturing (Patel et al., 2002).

Metal Extraction and Structural Analysis :Morohashi et al. (2014) synthesized sulfonyl-bridged oligo(benzoic acid)s from similar triflate esters. The study focused on the X-ray analysis and metal extraction properties of these compounds, showing their high extractability towards lanthanoid ions and potential in materials science for metal recovery and separation (Morohashi et al., 2014).

Liquid Chromatography Applications :Imai et al. (1989) utilized a compound with similar functional groups for the sensitive detection of oxo-steroids and oxo-bile acids, highlighting its potential role in enhancing detection sensitivity in liquid chromatography applications (Imai et al., 1989).

Molecular Modeling and Biological Evaluation :Heck et al. (2016) synthesized and assessed sulfonic acid analogues of a structurally related compound for selective retinoid X receptor agonism. The study emphasized the importance of the compound in molecular modeling and biological evaluation, offering insights into therapeutic potential and receptor activation specificity (Heck et al., 2016).

属性

IUPAC Name |

ethyl 4-[2-[5,5-dimethyl-8-(trifluoromethylsulfonyloxy)-6H-naphthalen-2-yl]ethynyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3O5S/c1-4-31-22(28)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)21(13-14-23(20,2)3)32-33(29,30)24(25,26)27/h7-13,15H,4,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJFWYTUBCPBEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3OS(=O)(=O)C(F)(F)F)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475893 |

Source

|

| Record name | Ethyl 4-({5,5-dimethyl-8-[(trifluoromethanesulfonyl)oxy]-5,6-dihydronaphthalen-2-yl}ethynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester | |

CAS RN |

171568-44-8 |

Source

|

| Record name | Ethyl 4-({5,5-dimethyl-8-[(trifluoromethanesulfonyl)oxy]-5,6-dihydronaphthalen-2-yl}ethynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

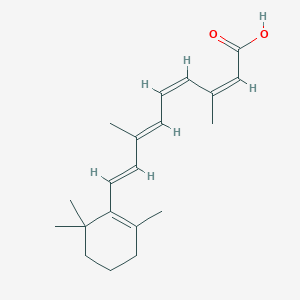

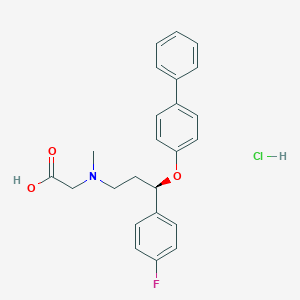

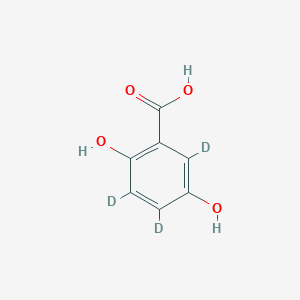

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)